帕米膦酸二钠

描述

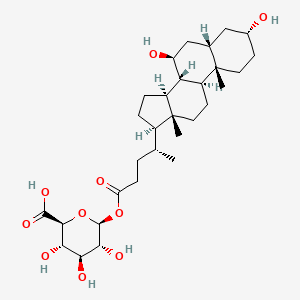

Disodium Pamidronate is a bisphosphonate available in 30 mg, 60 mg, or 90 mg vials for intravenous administration . It is used for the treatment of moderate or severe hypercalcemia associated with malignancy, with or without bone metastases . The principal pharmacologic action of pamidronate disodium is inhibition of bone resorption .

Synthesis Analysis

Pamidronate Disodium is synthesized by combining pamidronic acid and sodium hydroxide . A study has shown that a new amide bond was formed between the hydroxyl end groups of the synthesized copolymer carriers and an amine group of pamidronate .Molecular Structure Analysis

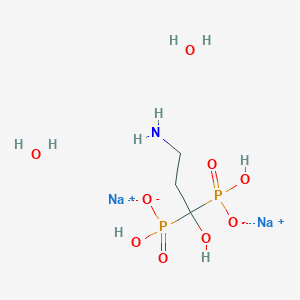

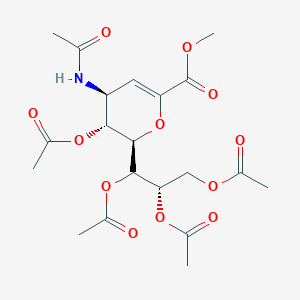

The molecular formula of Disodium Pamidronate is C3H9NO7P2Na2 . It is soluble in water and in 2N sodium hydroxide, sparingly soluble in 0.1N hydrochloric acid and in 0.1N acetic acid, and practically insoluble in organic solvents .Chemical Reactions Analysis

A study has shown that the physico-chemical properties of the copolymer matrices depend on the kinetic release of PAM from the synthesized branched copolymer conjugate-coated hydroxyapatite granules doped with selenite ions . Another study has developed an HPLC method with pre-column derivatization for the determination of disodium pamidronate for injection .Physical And Chemical Properties Analysis

Disodium Pamidronate is a white-to-practically-white powder . It is soluble in water and in 2N sodium hydroxide, sparingly soluble in 0.1N hydrochloric acid and in 0.1N acetic acid, and practically insoluble in organic solvents .科学研究应用

溶解性骨病治疗:帕米膦酸二钠对以病理性骨转换增强为特征的各种疾病有效。这些疾病包括佩吉特病、恶性肿瘤高钙血症、溶骨性骨转移、类固醇诱发的骨质疏松症和特发性骨质疏松症。它在恢复伴有骨转移的恶性肿瘤高钙血症患者的正常血钙水平方面特别有效 (Fitton & McTavish,1991)。

在青少年骨质疏松症中的应用:静脉注射帕米膦酸二钠在患有椎骨骨质疏松症的儿童中显示出积极的结果,可快速缓解疼痛并显着增加腰椎骨密度 (Shaw,Boivin,& Crabtree,2000)。

溶骨性转移性骨损伤硬化:据报道,它可以诱导各种癌症患者的溶骨性骨转移硬化,从而提高生活质量 (Tanaka,Fushimi,Fuji,& Ford,2004)。

伴有 Fanconi 综合征的肾小管间质性肾炎的治疗:静脉注射帕米膦酸二钠用于伴有 Fanconi 综合征的肾小管间质性肾炎,但由于潜在的肾毒性,应密切监测此项应用 (Buysschaert,Cosyns,Barreto,& Jadoul,2003)。

抗骨髓瘤活性:研究表明,进展期骨髓瘤患者的骨髓浆细胞增多症和浆细胞标记指数显着降低,表明其具有潜在的抗骨髓瘤作用 (Dhodapkar 等人,1998)。

下颌弥漫性硬化性骨髓炎的治疗:已经发现它可以减轻下颌弥漫性硬化性骨髓炎患者的疼痛、肿胀并改善张口 (Li,Jia,An,& Zhang,2020)。

恶性肿瘤引起的骨痛管理:帕米膦酸二钠在预防骨骼并发症和缓解各种癌症引起的转移性骨病患者的疼痛方面发挥着重要作用 (Groff 等人,2001)。

治疗继发于急性维生素 D 中毒的高钙血症:它已成功用于治疗继发于医源性维生素 D 中毒的急性、严重高钙血症 (Lee & Lee,1998)。

糖皮质激素诱发骨质疏松症的一级预防:间歇性静脉注射帕米膦酸二钠可有效预防糖皮质激素诱发的骨质疏松症,如骨密度测量所示 (Boutsen 等人,1997)。

治疗乳腺癌患者的骨转移:它已被评估为乳腺癌患者骨转移的姑息性治疗,显示出潜在益处 (Glover 等人,1994)。

安全和危害

未来方向

Pamidronate Disodium is being studied in the treatment of other types of cancer . It is also being used in the prevention of bone loss after liver transplantation . Furthermore, it is being used in the treatment of bone damage caused by certain types of cancer such as breast cancer or bone marrow cancer .

属性

IUPAC Name |

disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11NO7P2.2Na.2H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;2*1H2/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAMKQBOELBRBL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H13NNa2O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 45358001 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)

![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)

![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)

![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)